(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol
Description
(R)-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral amino alcohol featuring a 2-propanol backbone substituted with a benzyl group and an (S)-2-aminopropyl moiety. Its stereochemical configuration (R at the propanol carbon and S at the aminopropyl branch) is critical for its physicochemical and pharmacological behavior.
Properties
CAS No. |
162150-54-1 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
RSXGAEPLEHQTKS-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.
Major Products Formed
Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .
Scientific Research Applications
Chemistry
In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .
Medicine
Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Differences
The compound is compared to four structurally related amino alcohols (Table 1):
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (R)-1-[(S)-2-Aminopropylamino]-2-propanol | C13H21N3O | 235.33 | Benzyl, (S)-aminopropyl |
| (2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol [3] | C11H17NO | 179.26 | Phenyl, dimethylamino |
| Carvedilol [4] | C24H26N2O4 | 406.47 | Carbazol-4-yloxy, o-methoxyphenoxyethyl |
| (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one [5] | C17H25N3O | 287.41 | Benzyl-cyclopropylamino, pyrrolidine |
- Substituent Impact: The benzyl group in the target compound enhances lipophilicity compared to phenyl or phenoxy groups in analogs . The (S)-aminopropyl branch introduces stereospecific interactions, distinguishing it from dimethylamino (e.g., [3]) or cyclopropyl-pyrrolidine substituents (e.g., [5]).
Physicochemical Properties
Estimated Properties (Based on Structural Analogies):
Pharmacological Activity
While direct data for the target compound is unavailable, inferences from analogs suggest:
- Beta-Blocking Potential: The amino alcohol motif is shared with carvedilol, a known β/α-adrenergic blocker. The benzyl group may reduce β1-selectivity compared to carvedilol’s carbazole moiety .
- Stereochemical Influence: The (R)-propanol configuration may enhance receptor binding affinity, as seen in enantiomer-specific activity of beta-blockers .
Biological Activity
(R)-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : (R)-1-[(S)-2-Aminopropylamino]-2-propanol
- CAS Number : 162150-54-1
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
The stereochemistry of (R)-1-[(S)-2-Aminopropylamino]-2-propanol is crucial for its biological activity, influencing its interaction with various biological targets.
Research indicates that (R)-1-[(S)-2-Aminopropylamino]-2-propanol may exert its effects through several mechanisms:
- Neurotransmitter Modulation : The compound has been studied for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of mood disorders such as depression and anxiety.
- Chiral Selectivity : The specific arrangement of atoms in this compound allows for selective binding to neurotransmitter receptors, potentially leading to enhanced therapeutic effects compared to non-chiral counterparts.
Biological Activities
The compound has shown promise in various pharmacological studies:
- Antidepressant Effects : Initial studies suggest that (R)-1-[(S)-2-Aminopropylamino]-2-propanol may act as an antidepressant by modulating serotonin levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs).
- Anxiolytic Effects : Its potential as an anxiolytic agent has also been explored, indicating a role in reducing anxiety symptoms through neurotransmitter regulation.
Toxicological Profile
Toxicological assessments have indicated that while (R)-1-[(S)-2-Aminopropylamino]-2-propanol is generally well-tolerated, it can cause skin burns upon contact due to its chemical nature. Studies have shown no significant systemic toxicity at lower exposure levels .
Case Studies and Research Findings
Several studies have investigated the biological activity of (R)-1-[(S)-2-Aminopropylamino]-2-propanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
